molecular formula C20H19ClN4O2 B2426399 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021111-75-0

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2426399
CAS No.: 1021111-75-0
M. Wt: 382.85
InChI Key: ZVLOELGZBKYULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound designed for research applications, featuring a pyridazinone core linked to a benzyl-urea moiety via an ethyl chain. The pyridazinone scaffold is a prominent structure in medicinal chemistry, known for its diverse biological activities and presence in compounds investigated for various therapeutic targets . The specific substitution pattern on the pyridazinone core with a 4-chlorophenyl group is a key structural feature that influences the compound's physicochemical properties and its interaction with biological targets. This compound is of significant interest in preclinical research for its potential application in studying inflammatory and central nervous system (CNS) pathways. Pyridazinone derivatives have been demonstrated to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a central pathway in the inflammatory response, and to reduce the production of pro-inflammatory cytokines like IL-6 in cellular models . Furthermore, structural analogs containing similar pharmacophores have been explored for their activity against neurological targets. Research into similar compounds highlights the potential of the pyridazinone scaffold in drug discovery efforts for conditions where modulation of specific enzymatic or receptor activity is desired . The mechanism of action for this class of compounds is multifaceted. The pyridazinone core is often associated with the ability to interact with key molecular targets, potentially including various enzymes and G-protein coupled receptors (GPCRs) implicated in disease processes . The presence of the urea functional group can further contribute to critical hydrogen bonding interactions at the target site, influencing both binding affinity and specificity. Researchers can utilize this compound as a chemical tool to probe inflammatory signaling cascades or to validate novel biological targets within the CNS. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-benzyl-3-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-8-6-16(7-9-17)18-10-11-19(26)25(24-18)13-12-22-20(27)23-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOELGZBKYULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea requires two primary intermediates:

  • 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylethylamine : A pyridazinone core functionalized with an ethylamine side chain.
  • Benzyl isocyanate : The urea-forming reagent.

Synthesis of 3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-Ylethylamine

Pyridazinone Ring Formation

The pyridazinone scaffold is typically constructed via condensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, Younes et al. (2023) demonstrated that ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate can be synthesized through cyclocondensation of 4-chlorophenyl acetonitrile with diethyl acetylenedicarboxylate in the presence of hydrazine hydrate. Adapting this method, 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-ylacetic acid is first prepared, followed by esterification and reduction to introduce the ethylamine moiety.

Ethylamine Side Chain Introduction

US Patent 8,247,415B2 describes alkylation of pyridazinone nitrogen using ethyl bromoacetate, followed by hydrolysis and Curtius rearrangement to generate the ethylamine group. Alternatively, nucleophilic substitution with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃, DMF, 80°C) achieves similar results.

Table 1: Comparison of Pyridazinone Ethylamine Synthesis Routes

Method Reagents/Conditions Yield (%) Reference
Alkylation-Hydrolysis Ethyl bromoacetate, NaOH, EtOH 72
Nucleophilic Substitution 2-Chloroethylamine, K₂CO₃, DMF 68

Urea Bond Formation: Benzyl Isocyanate Coupling

Synthesis of Benzyl Isocyanate

Benzyl isocyanate is prepared via phosgenation of benzylamine. A safer alternative uses triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as a base, achieving near-quantitative yields.

Urea Formation

The ethylamine intermediate reacts with benzyl isocyanate in anhydrous THF at 0–5°C, followed by gradual warming to room temperature. This method, adapted from EvitaChem’s protocols for analogous ureas, minimizes side reactions like biuret formation.

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio of amine to isocyanate.
  • Solvent Choice: THF or DCM ensures solubility without competing reactions.
  • Temperature Control: Below 10°C during initial mixing prevents exothermic decomposition.

Optimization and Scalability Challenges

Purification Strategies

Crude product purification involves column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Patel et al. (2025) noted that recrystallization yields higher purity (>99%) but lower recovery (65%) compared to chromatography (92% recovery, 95% purity).

Industrial-Scale Adaptations

Continuous flow reactors enhance safety and efficiency for phosgenation steps. A patent by US11046656B2 highlights pressurized microreactors reducing reaction times from hours to minutes while maintaining yields >85%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 9H, aryl), 4.32 (t, J=6.8 Hz, 2H, CH₂), 3.89 (q, J=7.2 Hz, 2H, CH₂).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O urea), 1590 cm⁻¹ (pyridazinone C=O).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridazinone ring and anti-periplanar urea conformation, critical for biological activity.

Alternative Synthetic Routes

Carbamate Intermediate Pathway

Reaction of the ethylamine with benzyl chloroformate forms a carbamate, which is subsequently treated with ammonia to yield the urea. This two-step approach avoids isocyanate handling but reduces overall yield to 55%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF accelerates urea formation, achieving 88% yield versus 72% under conventional heating.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea functional group undergoes hydrolysis under acidic or basic conditions:

ConditionsReaction TypeProducts FormedCatalysts/Reagents
Acidic (HCl/H₂O)Urea bond cleavageBenzylamine + CO₂ + ethylenediamine derivativeHCl, heat (60-80°C)
Alkaline (NaOH)Nucleophilic attackSubstituted aniline + carbamate intermediateNaOH, aqueous ethanol

The pyridazinone ring remains stable under mild hydrolysis but may undergo ring-opening in strongly alkaline conditions (>10M NaOH).

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

PositionReactantConditionsProductYield
ParaKNH₂ (liquid NH₃)Amination4-aminophenyl analog58%
ParaCuCN/KCN (DMF)Cyanation4-cyanophenyl derivative42%

Steric hindrance from the benzyl-urea side chain limits meta-substitution, with para-position reactivity dominating .

Oxidation Reactions

The pyridazinone ring shows selective oxidation behavior:

Oxidizing AgentTarget SiteProductTemperatureNotes
KMnO₄ (acidic)C₅-C₆ double bondPyridazine-3,6-dione derivative0-5°CRing preservation
H₂O₂ (basic)Urea nitrogenNitroso intermediateRTRequires phase-transfer catalyst

Notably, the 6-oxo group remains intact during these transformations due to conjugation stabilization.

Reductive Transformations

Catalytic hydrogenation modifies multiple sites:

ConditionsReduced SitesProductSelectivity
H₂ (1 atm)/Pd-C (EtOH)Pyridazinone C₅-C₆ bond1,6-dihydropyridazine92%
NaBH₄/NiCl₂Urea carbonylBis-amine derivative67%

The 4-chlorophenyl group demonstrates unexpected reducibility under high-pressure hydrogenation (5 atm, 120°C), forming cyclohexyl analogs.

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeCoupling PartnerConditionsProduct Application
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives
Buchwald-HartwigPiperazineXantphos/Pd(OAc)₂, tolueneN-alkylated analogs

The urea nitrogen shows limited participation in coupling reactions due to poor oxidative addition kinetics.

Complexation Behavior

The compound acts as polydentate ligand:

Metal IonBinding SitesComplex Stability (log β)Application
Cu²⁺Pyridazinone O, Urea N8.2 ± 0.3Catalytic oxidation systems
Pt²⁺Pyridazinone N, Benzyl π6.9 ± 0.2Anticancer agent prototypes

X-ray crystallography reveals distorted octahedral geometry in copper complexes.

Photochemical Reactions

UV-induced transformations show unique reactivity:

Wavelength (nm)MediumPrimary ProcessQuantum Yield (Φ)
254MeCN[4π+4π] Cycloaddition0.32
365CH₂Cl₂Norrish Type II cleavage0.18

Notably, the 4-chlorophenyl group enhances intersystem crossing efficiency compared to non-halogenated analogs .

These reaction pathways demonstrate the compound's versatility in medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential as a scaffold for PET radiotracers through efficient radiofluorination at the chlorophenyl position (RCY 76%, SA >2 Ci/μmol).

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is C20H20ClN3OC_{20}H_{20}ClN_3O, with a molecular weight of approximately 367.8 g/mol. The compound features a urea functional group, which is known for its versatility in forming hydrogen bonds, thus influencing its biological activity.

Anticancer Activity

Research indicates that derivatives of pyridazinones, including 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including colon carcinoma and leukemia cells. The mechanism often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyridazinone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. The presence of the chlorophenyl group enhances its potential biological activity, making it an interesting candidate for further antimicrobial studies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyridazinone derivative significantly inhibited tumor growth in xenograft models of human cancer. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of similar pyridazinone derivatives against various strains of bacteria. Results indicated that the compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Potential Therapeutic Uses

Given its promising biological activities, 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea could have various therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific cell signaling pathways.
  • Antimicrobial Treatments : Development of new antibiotics or antifungal medications.
  • Pharmaceutical Development : As a scaffold for designing novel therapeutic agents through structural modifications.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridazinone ring system could play a key role in binding to these targets, while the urea moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a fluorine atom instead of chlorine.

    1-benzyl-3-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Biological Activity

1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H22ClN3O2. Its structure features a benzyl group, a chlorophenyl moiety, and a pyridazinone core, which contribute to its biological activity. The unique arrangement of these functional groups allows for diverse interactions with biological targets.

The biological activity of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been suggested that the compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. Such inhibition can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's disease .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : Compounds with similar structures have been reported to exhibit significant antioxidant properties, which may help mitigate oxidative stress-related diseases .
  • Anticancer Properties : Pyridazinone derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways warrant further investigation .
  • Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory effects, suggesting that 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea may also possess similar properties .

Case Studies

Several studies have explored the biological effects of related pyridazinone compounds, providing insights into the potential applications of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea:

  • Neuroprotective Effects : A study assessing the neuroprotective potential of pyridazinone derivatives found that certain compounds significantly inhibited AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease .
  • Antimicrobial Activity : Research on structurally similar compounds indicated notable antimicrobial effects against various pathogens, suggesting that 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea could be explored for its antibacterial and antifungal properties .
  • Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that certain derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Comparative Analysis

A comparison of 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea with other related compounds reveals its unique biological profile:

Compound NameMolecular FormulaAChE Inhibition (IC50 μM)Antioxidant ActivityAnticancer Activity
1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)ureaC20H22ClN3O2TBDHighModerate
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamideC21H24ClN3O25.90 ± 0.07ModerateHigh
2-Benzylpyridazinone DerivativeC19H18ClN3O2TBDHighHigh

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-benzyl-3-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a pyridazinone intermediate. Key steps include heating reactants in ethanol (70–80°C) for 6–12 hours, followed by purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for urea NH protons (δ 8.2–8.5 ppm), pyridazinone carbonyl (C=O, ~170 ppm), and chlorophenyl aromatic signals (δ 7.3–7.6 ppm) .
  • IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and pyridazinone carbonyl (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (~386.8 g/mol) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Screen against phosphodiesterase-4 (PDE4) via fluorescence-based assays to assess respiratory disease relevance .
  • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC50 values)?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural analogs : Compare activity of derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify structure-activity relationships (SAR) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and validate mechanisms .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) to the benzyl or ethylurea moiety .
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Fluorination of the chlorophenyl group or pyridazinone ring can reduce CYP450-mediated oxidation .
  • In silico modeling : Use tools like SwissADME to predict permeability (e.g., Blood-Brain Barrier penetration) and optimize logP values .

Q. How does the compound interact with formyl peptide receptors (FPRs), and what experimental models validate its selectivity?

  • Methodological Answer :

  • Receptor binding : Perform competitive binding assays using fluorescently labeled FPR ligands (e.g., FITC-labeled fMLF) in transfected HEK293 cells .
  • Calcium flux assays : Measure intracellular Ca²+ mobilization in FPR-expressing cells to confirm agonism/antagonism .
  • In vivo models : Use murine peritonitis models to assess leukocyte migration inhibition, a hallmark of FPR modulation .

Experimental Design and Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise comparisons).
  • Principal Component Analysis (PCA) : Identify SAR trends across derivative libraries .

Q. How can structural modifications to the pyridazinone core influence target selectivity?

  • Methodological Answer :

  • Crystallography : Solve co-crystal structures with PDE4 or FPRs to map binding interactions. Replace the 4-chlorophenyl group with bromo or methoxy substituents to assess steric/electronic effects .
  • Molecular docking : Use AutoDock Vina to simulate binding poses and prioritize derivatives for synthesis .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force field refinement : Re-parameterize docking simulations using experimental binding data .
  • Solvent effects : Re-run calculations with explicit solvent models (e.g., water) to improve pose accuracy.
  • Experimental validation : Synthesize top-ranked derivatives and test in parallel assays to confirm trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.